[4-(4-Aminooxan-2-yl)piperidin-1-yl]-(3-phenyl-1,2-thiazol-5-yl)methanone
Description
Molecular Formula: C₂₀H₂₅N₃O₂S
Structural Features:
- Core scaffold: A piperidine ring connected to a 4-aminooxane (tetrahydropyran) moiety at the 4-position.
- Functional group: A 3-phenyl-1,2-thiazole ring linked via a methanone bridge to the piperidine nitrogen.
- Key substituents: A phenyl group on the thiazole ring (enhances aromatic interactions). A 4-aminooxane group (improves solubility via polar amine and ether functionalities) .
Properties
IUPAC Name |
[4-(4-aminooxan-2-yl)piperidin-1-yl]-(3-phenyl-1,2-thiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c21-16-8-11-25-18(12-16)15-6-9-23(10-7-15)20(24)19-13-17(22-26-19)14-4-2-1-3-5-14/h1-5,13,15-16,18H,6-12,21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUVKQCFBWQFIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2CC(CCO2)N)C(=O)C3=CC(=NS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Characteristics
- Molecular Formula : CHNOS
- Molecular Weight : 371.5 g/mol
- Structural Features : The compound features a piperidine ring, a thiazole moiety, and an oxanamine group, which contribute to its biological properties.
The biological activity of [4-(4-Aminooxan-2-yl)piperidin-1-yl]-(3-phenyl-1,2-thiazol-5-yl)methanone is primarily attributed to its interactions with various biological macromolecules. The compound is believed to modulate enzymatic pathways and receptor activities, potentially influencing cellular signaling processes.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in vitro and in vivo models. A study demonstrated that thiazole-containing compounds could reduce cell viability in cancer cell lines with IC values comparable to standard chemotherapeutics like doxorubicin .
Anticonvulsant Properties
Thiazole derivatives have also been explored for their anticonvulsant properties. In animal models, certain thiazole-based compounds demonstrated a capacity to prevent seizures induced by chemical agents, suggesting potential applications in epilepsy treatment .
Study 1: Anticancer Efficacy
A recent study investigated the efficacy of thiazole derivatives in inhibiting the proliferation of HT29 colorectal cancer cells. The results indicated that a specific derivative exhibited an IC of approximately 23.30 ± 0.35 µM, showcasing its potential as an anticancer agent .
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of thiazole derivatives in models of oxidative stress-induced neuronal damage. The results indicated that these compounds could significantly reduce cell death and improve neuronal survival rates .
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions. Initial steps focus on the formation of the piperidine and thiazole intermediates, followed by coupling reactions to yield the final product. Optimizing synthetic routes is crucial for enhancing yield and purity while adhering to green chemistry principles .
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Modifications
Thiazole vs. Benzothiazole Derivatives
- Target Compound : Features a 1,2-thiazole ring substituted with phenyl at the 3-position.
- Analog 1 : 4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one (Chakib et al., 2010)
Thiazole vs. Oxadiazole Derivatives
- Analog 2: Phenyl-[4-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]methanone (EP 1,808,168 B1) Structural Differences: Substitutes thiazole with 1,2,4-oxadiazole and adds a pyridine group. Implications: The oxadiazole’s electron-deficient nature may improve binding to kinases or G-protein-coupled receptors (e.g., GPR119 agonists) .
Thiazole vs. Triazolone Derivatives
- Analog 3: 5-{1-[(4-Fluorophenoxy)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one Structural Differences: Replaces thiazole with a triazolone ring and introduces a fluorophenoxyacetyl group.
Substituent Variations
| Compound | Heterocycle | Key Substituents | Potential Applications |
|---|---|---|---|
| Target Compound | 1,2-Thiazole | 3-Phenyl, 4-aminooxane-piperidine | Kinase inhibition, CNS targets |
| Analog 1 (Chakib et al.) | Benzothiazole | Pyrazolone, allyl, methyl | Antimicrobial, anti-inflammatory |
| Analog 2 (EP 1,808,168 B1) | 1,2,4-Oxadiazole | Pyridinyl, methoxy-piperidine | GPR119 agonists, diabetes therapy |
| Analog 3 (CAS 1775357-55-5) | Triazolone | 4-Fluorophenoxyacetyl, piperidine | Anticancer, enzyme inhibition |
Key Observations :
- Electron-Deficient Heterocycles : Thiazole (target) and oxadiazole (Analog 2) are both electron-deficient, favoring interactions with electron-rich biological targets.
- Solubility Modifiers: The 4-aminooxane group in the target compound may confer better aqueous solubility compared to the fluorophenoxy group in Analog 3 .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Analog 2 | Analog 3 |
|---|---|---|---|
| Molecular Weight | 371.5 g/mol | ~420 g/mol | ~440 g/mol |
| Hydrogen Bond Donors | 2 (amine, thiazole NH) | 1 (oxadiazole) | 2 (triazolone, acetyl) |
| LogP (Predicted) | 2.8 | 3.2 | 3.5 |
Implications :
- The target compound’s lower LogP suggests improved membrane permeability compared to Analog 3.
- Analog 2’s higher molecular weight may limit blood-brain barrier penetration, making the target compound more suitable for CNS applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
